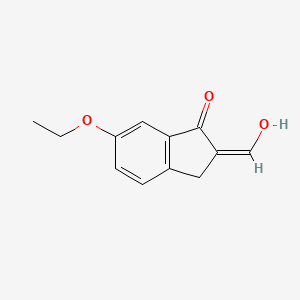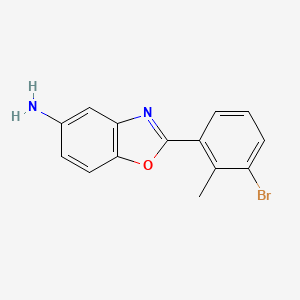
4Chloro3TrifluoromethoxyphenylboornicAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is a white to pale yellow crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid typically involves the reaction of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid with boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-Trifluoromethoxyphenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or aryl thiols.
Applications De Recherche Scientifique
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid primarily involves its role as a boronic acid in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
Comparaison Avec Des Composés Similaires
4-Chloro-3-Trifluoromethoxyphenylboronic Acid can be compared with other boronic acids and derivatives, such as:
- Phenylboronic Acid
- Methylboronic Acid
- Ethylboronic Acid
- Propylboronic Acid
- Cyclopentylboronic Acid
Uniqueness: The presence of the trifluoromethoxy group in 4-Chloro-3-Trifluoromethoxyphenylboronic Acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to other boronic acids. This functional group also enhances the compound’s stability and solubility in organic solvents .
Propriétés
Numéro CAS |
176976-42-2 |
|---|---|
Formule moléculaire |
C14H25NO11 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





